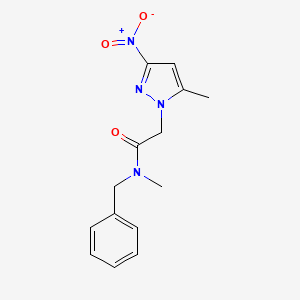

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Description

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 5-methyl-3-nitro-substituted pyrazole core linked to a benzyl-methyl-substituted acetamide group. This compound is of interest due to its structural complexity, which combines electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyrazole ring, alongside a bulky N-benzyl-N-methyl moiety. Such features are often leveraged in medicinal chemistry and agrochemical design to modulate solubility, bioavailability, and target interactions .

Properties

Molecular Formula |

C14H16N4O3 |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

N-benzyl-N-methyl-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |

InChI |

InChI=1S/C14H16N4O3/c1-11-8-13(18(20)21)15-17(11)10-14(19)16(2)9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |

InChI Key |

NADGYDWFJBFVIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-] |

solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation and Nitration

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For 5-methyl-3-nitro-1H-pyrazole, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 5-methylpyrazole. Subsequent nitration at the 3-position is achieved using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C, ensuring regioselectivity while minimizing ring oxidation. The nitro group’s orientation is critical for subsequent coupling reactions, as steric and electronic effects influence reactivity.

Acetamide Moiety Synthesis

The N-benzyl-N-methylacetamide component is prepared through a two-step process:

-

Alkylation of methylamine : Benzyl chloride reacts with methylamine in the presence of a base (e.g., potassium carbonate) to yield N-benzyl-N-methylamine.

-

Acetylation : The secondary amine is treated with acetyl chloride in dichloromethane, producing N-benzyl-N-methylacetamide with >85% yield.

This route avoids racemization and ensures high purity, which is essential for downstream coupling reactions.

Coupling Reactions

The final assembly involves linking the pyrazole and acetamide moieties. A nucleophilic substitution reaction is employed, where the pyrazole’s 1-position is activated with a leaving group (e.g., chlorine or bromine). The acetamide component acts as the nucleophile, facilitated by a base such as sodium hydride in tetrahydrofuran (THF). Alternative methods include Ullmann-type coupling using copper catalysts, though this approach requires higher temperatures (120–140°C) and extended reaction times.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Solvent-free systems, as demonstrated in analogous syntheses, enhance reaction efficiency by reducing side reactions and simplifying purification. For instance, the coupling step achieves optimal yields (78–82%) at 140–150°C without solvents, compared to 65–70% in THF or DMF. Elevated temperatures favor kinetic control, ensuring preferential formation of the desired regioisomer.

Catalysts and Reagents

-

Nitration Catalysts : The use of fuming nitric acid with sulfuric acid achieves 95% nitration efficiency, while milder agents like acetyl nitrate result in incomplete conversion.

-

Coupling Catalysts : Copper(I) iodide in combination with 1,10-phenanthroline accelerates Ullmann couplings, reducing reaction times from 24 hours to 8 hours.

Purification Techniques

Industrial-scale purification often employs vacuum distillation to remove excess starting materials, as detailed in patents for related compounds. For laboratory settings, column chromatography using silica gel (ethyl acetate/hexane, 3:7) separates the target compound from byproducts. Recrystallization from ethanol/water mixtures yields crystals with >99% purity, verified by HPLC.

Table 1: Comparison of Purification Methods

| Method | Purity (%) | Yield (%) | Scalability |

|---|---|---|---|

| Vacuum Distillation | 98 | 90 | High |

| Column Chromatography | 99 | 75 | Low |

| Recrystallization | 99.5 | 80 | Moderate |

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 2.28 (s, 3H, CH₃), 2.96 (s, 3H, NCH₃), 4.52 (s, 2H, CH₂), 5.21 (s, 2H, NCH₂), 6.45 (s, 1H, pyrazole-H).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric), 1340 cm⁻¹ (NO₂ symmetric).

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Production Considerations

Continuous flow reactors improve scalability by maintaining consistent temperature and mixing, reducing batch-to-batch variability. Automated systems monitor reaction progress via in-line spectroscopy, adjusting reagent feeds in real time. Waste minimization is achieved through solvent recovery units, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

Reduction: Formation of N-benzyl-N-methyl-2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

Key Insights :

- The target compound’s nitro group may enhance reactivity toward biological nucleophiles, making it suitable for agrochemical applications (e.g., herbicide or insecticide design) .

- Triazole-thioacetamides () show broader kinase inhibition profiles due to the triazole-thioether moiety’s ability to coordinate metal ions, a feature absent in the target compound.

Biological Activity

N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a pyrazole ring substituted with a nitro group and an acetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 258.28 g/mol |

| Molecular Formula | CHNO |

| CAS Number | Not specifically listed |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. This compound has shown promising results in inhibiting cancer cell lines, particularly by targeting pathways involved in tumor growth and metastasis. The compound's effectiveness can be attributed to its ability to inhibit kinases such as BRAF(V600E), which is commonly mutated in various cancers.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to reduce pro-inflammatory cytokines in vitro. Studies indicate that it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly relevant for developing new antibacterial agents in the face of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the benzyl group can significantly influence its potency and selectivity.

Key Findings from SAR Studies

- Nitro Group Positioning : The positioning of the nitro group on the pyrazole ring enhances antitumor activity by improving binding affinity to target proteins.

- Benzyl Substitution : Variations in the benzyl substituent have been shown to affect both anti-inflammatory and antimicrobial activities, indicating that specific functional groups can enhance efficacy.

- Acetamide Moiety : The presence of the acetamide group is essential for maintaining solubility and bioavailability, which are critical for therapeutic applications.

Case Study 1: Antitumor Efficacy

In a recent study involving human cancer cell lines, this compound exhibited IC values in the low micromolar range against several types of cancer, including breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation pathways.

Case Study 2: Anti-inflammatory Response

In vivo experiments demonstrated that administration of this compound significantly reduced inflammation in animal models induced by lipopolysaccharides (LPS). Histological analysis showed decreased infiltration of immune cells and lower levels of inflammatory markers compared to control groups.

Q & A

Q. What are the foundational synthetic routes for N-benzyl-N-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide?

Synthesis involves multi-step reactions, including condensation of pyrazole precursors with acetamide derivatives. Key steps include:

- Reacting 5-methyl-3-nitro-1H-pyrazole with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the acetamide backbone.

- Introducing N-benzyl and N-methyl groups via alkylation or nucleophilic substitution. Final purification often employs column chromatography, with structural validation via ¹H NMR and LC-MS .

Q. Which analytical techniques confirm the compound’s structural integrity and purity?

- ¹H NMR : Identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.5 ppm).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹).

- Elemental Analysis : Validates stoichiometric composition (C, H, N, O ratios).

- LC-MS : Determines molecular weight (e.g., [M+H]⁺ peak at m/z ~330) .

Q. What are the preliminary biological screening methods for this compound?

- In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values against S. aureus, E. coli).

- Enzyme inhibition : Kinase or protease assays to evaluate IC₅₀ values.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- PASS Program : Predicts antimicrobial, anticancer, or enzyme-modulating potential based on structural descriptors.

- Molecular Docking : Simulates binding to targets (e.g., COX-2, EGFR kinase) using AutoDock Vina. Docking scores (ΔG < -8 kcal/mol suggest strong affinity).

- MD Simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable complexes) .

Q. What experimental strategies resolve contradictions in biological activity data?

Contradictions may arise from assay variability or impurities. Solutions include:

Q. How do reaction conditions influence the synthesis yield and purity?

- Solvent choice : Acetonitrile enhances nucleophilicity vs. DMF, which may cause side reactions.

- Temperature : Optimal alkylation occurs at 60–80°C; higher temperatures degrade nitro groups.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions. Yields increase from 45% to 72% with optimized conditions .

Q. What structural features dictate its pharmacokinetic properties?

- Nitro group : Enhances electron-withdrawing effects, improving target binding but reducing metabolic stability.

- N-Benzyl group : Increases logP (lipophilicity), enhancing blood-brain barrier penetration.

- Pyrazole ring : Planar structure facilitates π-π stacking with aromatic residues in enzymes .

Methodological Guidance

Q. How to design a robust SAR study for this compound?

- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, or methyl groups on the benzyl ring).

- Step 2 : Test analogs in parallel assays (e.g., antimicrobial, cytotoxicity).

- Step 3 : Use QSAR models to correlate structural features (e.g., Hammett σ values) with activity trends .

Q. What are best practices for stability testing under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.